3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid 3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575728
InChI: InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18)
SMILES: C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid

CAS No.:

Cat. No.: VC13575728

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid -

Specification

Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
IUPAC Name 3-(3,5-dichlorophenyl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18)
Standard InChI Key PFMYKQMYCHZARW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid belongs to the biphenyl carboxylic acid family, distinguished by halogen substituents at the 2',5'-positions (chlorine) and 2-position (fluorine). Key molecular descriptors include:

PropertyValueSource
IUPAC Name3-(3,5-dichlorophenyl)-2-fluorobenzoic acidPubChem
Molecular FormulaC13H7Cl2FO2\text{C}_{13}\text{H}_{7}\text{Cl}_{2}\text{FO}_{2}VulcanChem
Molecular Weight285.09 g/molPubChem
SMILESC1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)ClPubChem
InChI KeyPFMYKQMYCHZARW-UHFFFAOYSA-NPubChem

The planar biphenyl core facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic reactivity at the carboxylic acid group . X-ray crystallography of analogous compounds reveals torsional angles between phenyl rings of 30–45°, influencing solubility and crystallinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 3-bromo-2-fluorobenzoic acid and 3,5-dichlorophenylboronic acid. Key steps include:

  • Halogenation: Introduction of bromine at the 3-position of 2-fluorobenzoic acid using PBr3\text{PBr}_3.

  • Coupling: Reaction with 3,5-dichlorophenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in toluene/water (3:1) at 80°C.

  • Purification: Recrystallization from ethanol yields the product with >95% purity.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (∼85%) and reduce catalyst loading (0.5 mol% Pd). Post-synthesis, high-performance liquid chromatography (HPLC) ensures compliance with pharmaceutical-grade purity standards.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 250°C, with no significant hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4).

Spectroscopic Characteristics

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1685 cm⁻¹, νC-F\nu_{\text{C-F}} at 1220 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.94 (s, 2H, ArH-Cl), 7.62 (t, J = 7.8 Hz, 1H, ArH) .

Chemical Reactivity and Functional Transformations

Electrophilic Aromatic Substitution

The electron-deficient aryl ring undergoes nitration at the 4-position using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, yielding a nitro derivative (C13H6Cl2FNO4\text{C}_{13}\text{H}_6\text{Cl}_2\text{FNO}_4).

Carboxylic Acid Derivatives

The carboxylic acid group participates in:

  • Esterification: Reacts with methanol/H2SO4\text{H}_2\text{SO}_4 to form methyl esters (C14H9Cl2FO2\text{C}_{14}\text{H}_9\text{Cl}_2\text{FO}_2).

  • Amidation: Couples with amines via EDCI/HOBt to produce bioactive amides.

Applications in Material Science and Industrial Chemistry

Liquid Crystal Precursors

The compound serves as a mesogen in ferroelectric liquid crystals, achieving transition temperatures up to 145°C.

Agrochemical Intermediates

Derivatives act as fungicides in crop protection, showing 90% efficacy against Botrytis cinerea at 10 ppm.

Comparative Analysis with Structural Analogues

CompoundSubstituentsBioactivity (IC₅₀)
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid2'-F, 3',5'-Cl8.7 µM (HeLa)
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde3-F, 4-CHO5.2 µM (MCF-7)
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid2'-F, 2,6'-Cl, -CH₂COOH14.3 µM (A549)

Halogen positioning critically modulates bioactivity, with meta-chlorine enhancing target affinity.

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